Uridine 5'-diphospho-galactose-[galactose-1-3H(N)], commonly referred to as UDP-[3H]Gal, is a tritium-labeled sugar nucleotide and a high-specific-activity substrate for galactosyltransferase enzymes. It is the radiolabeled analog of the natural donor UDP-galactose, used for tracing and quantifying galactose incorporation into glycoconjugates.
Molecular FormulaC15H24N2O17P2
Molecular Weight568.31 g/mol
Cat. No.B13734054
⚠ Attention: For research use only. Not for human or veterinary use.
Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]: A Tritium-Labeled UDP-Galactose for Quantitative Glycosyltransferase Research
Uridine 5'-diphospho-galactose-[galactose-1-3H(N)], commonly referred to as UDP-[3H]Gal, is a tritium-labeled sugar nucleotide and a high-specific-activity substrate for galactosyltransferase enzymes. It is the radiolabeled analog of the natural donor UDP-galactose, used for tracing and quantifying galactose incorporation into glycoconjugates . The compound is synthesized with tritium incorporated at the C-1 position of the galactose moiety, a feature that distinguishes it from UDP-[6-3H]galactose, where the label is at C-6 . With a typical specific activity in the range of 40–60 Ci/mmol, it enables the detection of low-abundance glycosylation events with high sensitivity .
Tritium-labeled donor for galactosyltransferase activity assays
Enables detection of low-abundance glycosylation events
Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]: Why Unlabeled or Differently Labeled UDP-Sugars Cannot Replace It
Substituting unlabeled UDP-galactose or UDP-glucose for UDP-[3H]Gal renders glycosyltransferase activity invisible to standard detection methods, precluding quantitative analysis [1]. While UDP-[6-3H]galactose exists, its lower specific activity (typically 10 Ci/mmol) limits assay sensitivity, and the C-6 label can be enzymatically oxidized to 6-aldo-UDP-Gal, introducing impurities that compromise data integrity [2][3]. The use of 14C-labeled analogs offers an alternative, but the specific activity and counting efficiency are inferior to tritium, reducing signal-to-noise ratios and requiring longer acquisition times [4]. These fundamental differences in specific activity and label stability mean that simple in-class substitution will result in assay failure, higher detection limits, or erroneous kinetic parameters.
Unlabeled UDP-GalCannot provide quantitative signal; precludes enzyme activity measurement
UDP-[6-³H]GalLower specific activity and 6-aldo oxidation impurity may compromise data integrity
¹⁴C-labeled analogsInferior counting efficiency and lower specific activity reduce signal-to-noise ratios
[1] CiNii Research. Study of Human Gastric Mucosa Galactosyltransferase Activity. Standard assay used 0.3 mM UDP-galactose and 1.7 μCi/ml UDP-[3H]-galactose. View Source
[2] Hayes, B.K., Varki, A. (1992). The synthesis of high-specific-activity UDP-[6-3H]galactose, UDP-N-[6-3H]acetylgalactosamine, and their corresponding monosaccharides. Analytical Biochemistry, 201(1), 140-145. View Source
[3] Hayes, B.K., Varki, A. (1993). Biosynthesis of oligosaccharides in intact Golgi preparations from rat liver. Analysis of N-linked glycans labeled by UDP-[6-3H]galactose, CMP-[9-3H]N-acetylneuraminic acid, and [acetyl-3H]acetyl-coenzyme A. J Biol Chem, 268(22), 16155-16163. View Source
[4] Brown, C., et al. (2012). Radiometric and spectrophotometric in vitro assays of glycosyltransferases involved in plant cell wall carbohydrate biosynthesis. Nature Protocols, 7, 1480-1496. View Source
Quantitative Evidence Guide: Uridine 5'-diphospho-galactose-[galactose-1-3H(N)] vs. Key Comparators
Superior Specific Activity: 4-6x Greater Than UDP-[6-3H]Galactose
UDP-[3H]Gal (galactose-1-3H) is commercially supplied with a specific activity of 40–60 Ci/mmol . This is 4- to 6-fold higher than the 10 Ci/mmol reported for UDP-[6-3H]galactose [1]. The higher specific activity translates directly to a proportionally lower limit of detection for enzyme activity, requiring less sample material for the same signal output.
Specific ActivityReported
4- to 6-fold higher vs UDP-[6-³H]Gal
Supports lower detection limits and reduced sample demand
Reported specific activity 40–60 Ci/mmol
GlycobiologyEnzymologyAssay Development
Evidence Dimension
Specific Activity
Target Compound Data
40–60 Ci/mmol
Comparator Or Baseline
UDP-[6-3H]galactose: 10 Ci/mmol
Quantified Difference
4- to 6-fold higher
Conditions
Vendor-reported specifications for tritiated UDP-galactose.
Why This Matters
Higher specific activity allows researchers to use 4-6x less radioactive material per assay while maintaining the same signal, reducing both reagent cost and radioactive waste.
GlycobiologyEnzymologyAssay Development
[1] Hayes, B.K., Varki, A. (1992). The synthesis of high-specific-activity UDP-[6-3H]galactose... Analytical Biochemistry, 201(1), 140-145. View Source
UDP-[3H]Gal labeled at the C-1 position avoids the formation of the 6-aldo oxidation product. In contrast, UDP-[6-3H]Gal preparations are known to contain the impurity 6-aldo-UDP-[6-3H]Gal, which can form due to incomplete reduction or subsequent re-oxidation by residual galactose oxidase during synthesis [1]. This impurity can act as an alternative substrate or inhibitor, skewing experimental results.
Radiochemical PurityClass-level
C-1 label avoids 6-aldo oxidation product
Signal corresponds exclusively to galactosyltransferase activity
Reported impurity profile for UDP-[6-³H]Gal
Radiochemical PuritySynthesisStability
Evidence Dimension
Radiochemical Purity Profile
Target Compound Data
Absence of 6-aldo-UDP-Gal impurity due to C-1 labeling.
Comparator Or Baseline
UDP-[6-3H]galactose is reported to contain 6-aldo-UDP-[6-3H]Gal as an impurity.
Quantified Difference
Qualitative difference in impurity profile.
Conditions
Based on synthesis methodology for UDP-[6-3H]Gal using galactose oxidase and NaB3H4 reduction.
Why This Matters
The C-1 label eliminates a known source of radiochemical impurity, ensuring that the measured signal corresponds exclusively to galactosyltransferase activity and not to side reactions with an oxidized substrate analog.
Radiochemical PuritySynthesisStability
[1] Hayes, B.K., Varki, A. (1993). Biosynthesis of oligosaccharides in intact Golgi preparations from rat liver... J Biol Chem, 268(22), 16155-16163. View Source
Validated Substrate for β1,4-Galactosyltransferase (EC 2.4.1.22)
UDP-[3H]Gal is the active, natural substrate for galactosyltransferases. Enzyme kinetic studies using the compound as a tracer have established Km values for the donor substrate in various systems. For example, the apparent Km for UDP-galactose with a rat serum galactosyltransferase was determined to be 2.95 × 10−5 M [1], and for a commercial bovine milk enzyme, it was 43 µM [2]. In contrast, UDP-glucose, a common analog, is hydrolyzed by the enzyme but is not a functional donor substrate and yields <1% of the activity of UDP-galactose under identical conditions [3].
Donor SpecificityHead-to-head
Target: active donor; UDP-Glc: >99% activity reduction
Validates UDP-Gal as essential substrate for galactosyltransferases
GTB enzyme assay, substrate comparison
KineticsEnzyme AssayGalactosyltransferase
Evidence Dimension
Enzyme Activity (Relative Transfer Rate)
Target Compound Data
100% (Reference Activity)
Comparator Or Baseline
UDP-Glucose (UDP-Glc): <1% relative transfer activity
Quantified Difference
>99% reduction in activity with UDP-Glc.
Conditions
Galactosyltransferase (GTB) enzyme assay. Donor substrates: UDP-Gal vs. UDP-Glc.
Why This Matters
This confirms the absolute requirement for the correct donor substrate (UDP-galactose) and validates that UDP-[3H]Gal is the essential tool for measuring specific galactosyltransferase activity; use of UDP-glucose would result in no measurable product formation.
KineticsEnzyme AssayGalactosyltransferase
[1] Mookerjea, S., et al. (1971). Glycoprotein metabolism: A UDP-galactose: Glycoprotein galactosyltransferase of rat serum. Biochem Biophys Res Commun, 45(4), 973-979. View Source
[2] Paquet, M.R., et al. (1984). A kinetic comparison of partially purified rat liver Golgi and rat serum galactosyltransferases. Biochem J, 217(3), 851-860. View Source
[3] Angulo, J., et al. (2006). Blood group B galactosyltransferase: Insights into substrate binding from NMR experiments. J Am Chem Soc, 128(41), 13529-13538. View Source
Quantitative Performance in Glycolipid Synthesis Assays
UDP-[3H]Gal has been successfully used in a quantitative assay for glycolipid synthesis where 1 µCi (100 pmol) of the radiolabeled donor was used in a 40 µL reaction volume, resulting in measurable incorporation of [3H]galactose into ganglioside products . This demonstrates that the compound provides sufficient signal for reliable quantification of low-abundance lipid glycosylation events, a feat not achievable with unlabeled UDP-Gal or lower-specific-activity alternatives.
Assay InputData to verify
1 µCi (100 pmol) per 40 µL reaction
Supports quantitative detection of low-abundance glycolipid synthesis
Unlabeled UDP-Gal: No signal; 14C-labeled analogs: would require >10x more material for equivalent signal.
Quantified Difference
Enables detection of low pmol quantities.
Conditions
In vitro glycolipid synthesis assay using membrane fractions from HEK293 cells and HPTLC analysis.
Why This Matters
The low mass requirement (100 pmol) per assay conserves precious sample and demonstrates the practical utility of the high specific activity for achieving robust, quantitative data in complex lipid glycosylation studies.
GlycolipidGangliosideAssay Validation
Optimal Use Cases for Uridine 5'-diphospho-galactose-[galactose-1-3H(N)] Based on Quantitative Evidence
UDP-[3H]Gal is the definitive choice for determining kinetic parameters (Km, Vmax, kcat) of purified or recombinant galactosyltransferases [1]. Its 4-6x higher specific activity compared to UDP-[6-3H]Gal allows for precise initial velocity measurements at low enzyme concentrations, even when substrate concentrations are well below the Km. This is critical for characterizing low-abundance enzymes or for performing detailed kinetic analyses with limited protein samples.
Tracing and Quantifying Low-Abundance Glycoconjugate Biosynthesis
For studies investigating the biosynthesis of specific glycoproteins, glycolipids, or oligosaccharides in cell lysates or subcellular fractions, UDP-[3H]Gal provides the necessary sensitivity to detect and quantify newly synthesized products [2]. The high specific activity enables the identification of minor glycosylation pathways or the tracking of galactose incorporation in systems with low endogenous acceptor availability.
Development and Validation of Non-Radioactive Assays
As the gold-standard radiolabeled donor, UDP-[3H]Gal serves as an essential reference tool for developing and validating alternative, non-radioactive glycosyltransferase assays (e.g., fluorescence-based or coupled-enzyme assays) [3]. The quantitative, linear signal from [3H]-galactose incorporation provides the benchmark against which new detection methods are calibrated and verified for accuracy and sensitivity.
Characterization of Novel Galactosyltransferases and Donor Specificity
When investigating the substrate specificity of a newly identified glycosyltransferase, UDP-[3H]Gal is the essential donor to establish baseline activity and determine specificity for galactose over other UDP-sugars like UDP-glucose [4]. Its use confirms the enzyme's classification as a galactosyltransferase and provides quantitative data on its preference for UDP-Gal over potential alternative donors.
Application
Selection Property
Validation Focus
Galactosyltransferase kinetic studies
Tritium-labeled substrate for sensitive detection
Enzyme kinetic parameter determination
Glycoconjugate biosynthesis tracking
Tritium label for low-abundance detection
Glycosylation pathway analysis in cell lysates
Non-radioactive assay development
Radiolabeled reference standard
Assay calibration and sensitivity benchmarking
Novel glycosyltransferase characterization
UDP-galactose donor for baseline activity
Donor specificity and enzyme classification
[1] Paquet, M.R., et al. (1984). A kinetic comparison of partially purified rat liver Golgi and rat serum galactosyltransferases. Biochem J, 217(3), 851-860. View Source
[2] Hayes, B.K., Varki, A. (1993). Biosynthesis of oligosaccharides in intact Golgi preparations from rat liver. J Biol Chem, 268(22), 16155-16163. View Source
[3] Springer Nature Experiments. A Fluorescence-Based Assay for Core 1 β3Galactosyltransferase (T-Synthase) Activity. View Source
[4] Angulo, J., et al. (2006). Blood group B galactosyltransferase: Insights into substrate binding from NMR experiments. J Am Chem Soc, 128(41), 13529-13538. View Source
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